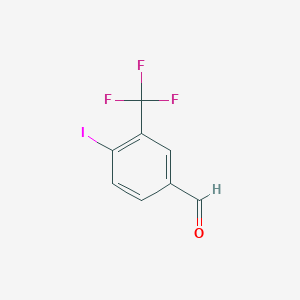

![molecular formula C14H13N3O B2716749 1-[(E)-Benzylideneamino]-3-phenyl-urea CAS No. 1006894-80-9](/img/structure/B2716749.png)

1-[(E)-Benzylideneamino]-3-phenyl-urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

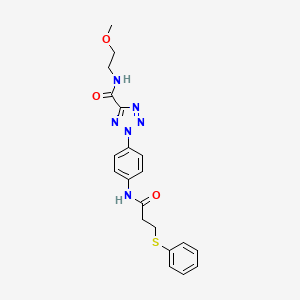

1-(E)-Benzylideneamino]-3-phenyl-urea, commonly referred to as BPU, is a synthetic organic compound belonging to the class of benzylideneamino-urea derivatives. BPU has a wide range of applications in the scientific and medical fields, ranging from its use in drug discovery to its potential as a therapeutic agent. BPU has been extensively studied due to its unique properties, such as its ability to interact with a variety of proteins and its ability to act as a catalyst in certain biochemical processes.

Scientific Research Applications

Antineoplastic Activities

Research has demonstrated that urea derivatives, including those structurally related to 1-[(E)-Benzylideneamino]-3-phenyl-urea, show promise as antineoplastic agents. For instance, some urea derivatives have been synthesized and screened for cytotoxicity against various cancer cell lines, indicating potential antineoplastic activities. These compounds, through modifications to increase lipophilicity, have shown enhanced membrane penetration, which is crucial for stronger pharmacological activity against cancer cells (Purwanto et al., 2020).

Inhibition of Kinase Receptors

Urea derivatives, including benzimidazole-ureas, have been identified as potent inhibitors of kinase receptors such as VEGFR-2 and TIE-2, which play significant roles in angiogenesis. These findings suggest that specific structural elements of urea derivatives are critical for their activity against these receptors, offering insights into the development of novel therapeutic agents for diseases where angiogenesis is a factor (Hasegawa et al., 2007).

Molecular Structure and Properties

The detailed molecular structure and hydrogen bonding patterns of urea derivatives, including 1-[(E)-Benzylideneamino]-3-phenyl-urea, have been studied to understand their chemical properties better. For example, research on N-[2-(Benzylideneamino)phenyl]-N'-phenylurea has explored its crystal structure, highlighting the importance of hydrogen bonding in forming supramolecular chains. Such insights are valuable for designing compounds with desired physical and chemical properties (Atioğlu et al., 2017).

Dielectric Properties and Materials Science Applications

The study of inter-molecular compounds involving urea and other organic molecules has revealed remarkable dielectric properties, which could have applications in materials science. For example, the inter-molecular compound of 2-(4-(dimethylamino) benzylideneamino) benzoic acid and urea demonstrated a high dielectric constant, suggesting its potential use in electronic materials and devices (Rai et al., 2017).

properties

IUPAC Name |

1-[(E)-benzylideneamino]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c18-14(16-13-9-5-2-6-10-13)17-15-11-12-7-3-1-4-8-12/h1-11H,(H2,16,17,18)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCIVFODNMDTER-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(E)-Benzylideneamino]-3-phenyl-urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2716670.png)

![(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716677.png)

![5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2716680.png)

![3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2716685.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2716686.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2716689.png)